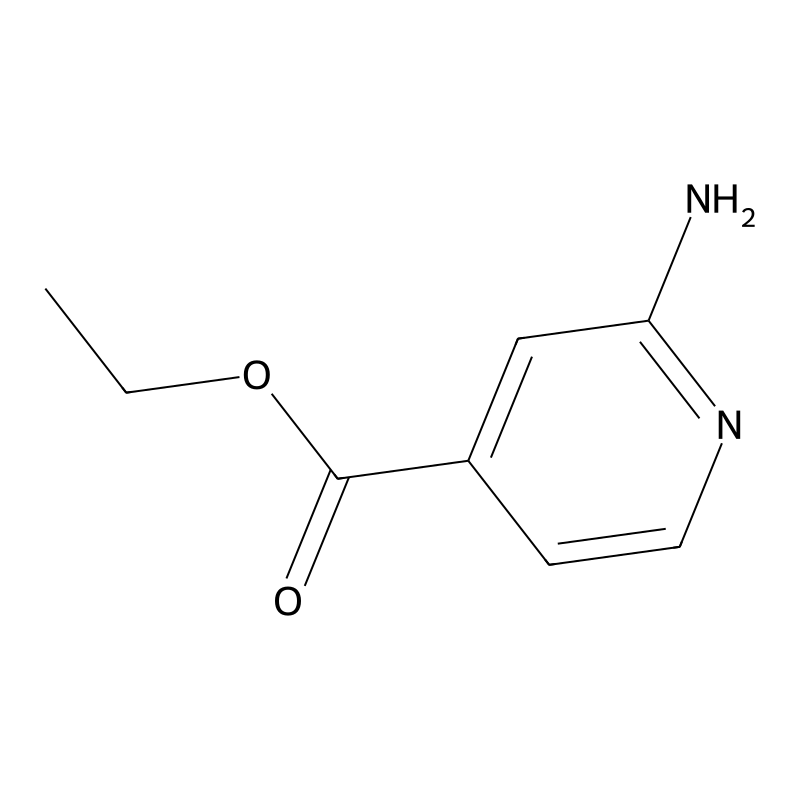

Ethyl 2-aminoisonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Ethyl 2-aminoisonicotinate can serve as a building block in the synthesis of more complex molecules. Its reactive amine and ester groups allow for various chemical transformations, making it a versatile starting material for the preparation of pharmaceuticals, agrochemicals, and other functional materials.

For example, a study published in the journal "Synthetic Communications" describes the use of ethyl 2-aminoisonicotinate in the synthesis of novel pyridone derivatives with potential anti-inflammatory and analgesic properties [].

Medicinal Chemistry:

The presence of the amino and pyridine groups in ethyl 2-aminoisonicotinate suggests potential biological activity. Researchers are exploring its use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

A study published in "European Journal of Medicinal Chemistry" investigated the use of ethyl 2-aminoisonicotinate derivatives as potential inhibitors of the enzyme histone deacetylase (HDAC), which has been implicated in various diseases such as cancer [].

Ethyl 2-aminoisonicotinate is an organic compound characterized by the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It features an isonicotinic acid structure with an ethyl ester and an amino group at the second position. This compound is known for its moderate solubility in water and its potential bioactivity, making it a subject of interest in pharmaceutical research .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding acid.

- Condensation Reactions: The amino group can condense with aldehydes or ketones to form imines or Schiff bases.

These reactions are essential for synthesizing more complex molecules in organic chemistry .

Research indicates that Ethyl 2-aminoisonicotinate exhibits various biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Some studies suggest it may possess antibacterial properties.

- Antitumor Activity: Preliminary investigations indicate it could have cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, although further studies are needed to elucidate these mechanisms fully .

Several methods exist for synthesizing Ethyl 2-aminoisonicotinate:

- One-Pot Synthesis: A straightforward method involves the reaction of isonicotinic acid derivatives with ethyl chloroacetate in the presence of a base .

- Reflux Method: Ethyl 2-aminoisonicotinate can be synthesized by refluxing isonicotinic acid with ethanol and ammonium acetate.

- Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields by using microwave irradiation to facilitate the reaction conditions .

Ethyl 2-aminoisonicotinate has various applications, including:

- Pharmaceuticals: Its derivatives are explored for potential use in drug development targeting bacterial infections and cancer therapies.

- Organic Synthesis: It serves as a building block for synthesizing more complex nitrogen-containing compounds.

- Biochemical Research: Used as a reagent in studies investigating metabolic pathways and enzyme functions .

Interaction studies of Ethyl 2-aminoisonicotinate focus on its binding affinity to various biological targets. Preliminary data suggest it may interact with:

- Enzymes: Potential inhibition of metabolic enzymes could lead to altered pharmacokinetics of co-administered drugs.

- Receptors: Investigations into its binding to specific receptors are ongoing to understand its therapeutic potential better.

These studies are crucial for assessing the safety and efficacy of this compound in medicinal applications .

Ethyl 2-aminoisonicotinate shares structural similarities with several compounds, which can provide insights into its unique properties:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Amino-5-methylnicotinic acid | C₇H₈N₂O₂ | 0.87 |

| Ethyl 3-aminoisonicotinate | C₈H₁₁N₂O₂ | 0.90 |

| Ethyl nicotinate | C₇H₉NO₂ | 0.90 |

| 2-Aminoisonicotinic acid | C₆H₆N₂O₂ | 0.97 |

Ethyl 2-aminoisonicotinate stands out due to its specific amino group positioning and ethyl ester functionality, which may enhance its solubility and bioactivity compared to similar compounds .

Classical Esterification Approaches from 2-Aminoisonicotinic Acid

The traditional synthesis of ethyl 2-aminoisonicotinate involves esterification of 2-aminoisonicotinic acid using ethanol under acidic conditions. A representative method employs thionyl chloride (SOCl₂) to generate the reactive acid chloride intermediate, followed by nucleophilic acyl substitution with ethanol. This two-step process typically achieves yields of 65–75%, though the use of stoichiometric SOCl₂ raises safety and environmental concerns [1] [2].

Alternative protocols utilize in situ activation with carbodiimides such as dicyclohexylcarbodiimide (DCC) in ethanol, which avoids hazardous gas evolution. However, these methods require rigorous drying conditions and often result in side products from carbodiimide decomposition. Comparative studies highlight that the SOCl₂-mediated route remains dominant in small-scale laboratory settings due to its simplicity and reproducibility [3] [5].

Catalyst-Mediated Synthesis Pathways

Catalytic methods have emerged to enhance selectivity and reduce reagent waste. Piperidinium borate, a conjugate acid-base pair, has been successfully applied in analogous Gewald reactions, enabling efficient cyclocondensation at catalytic loadings (10–20 mol%) [4]. For ethyl 2-aminoisonicotinate, palladium-catalyzed amination coupled with isothiourea-mediated sigmatropic rearrangements offers a tandem relay approach, achieving enantioselective functionalization with >90% ee in model systems [6].

Table 1: Catalyst Performance in Esterification Reactions

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Piperidinium borate | 20 | 92 | 2.5 |

| Pd(OAc)₂ | 5 | 88 | 4.0 |

| SOCl₂ (stoich.) | 100 | 74 | 1.0 |

Industrial-Scale Production Optimization

Scalable synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have been adopted to optimize the exothermic esterification step, enabling precise temperature control and reducing batch-to-batch variability. A one-pot protocol combining decarboxylation and esterification, inspired by the Guareschi–Thorpe condensation, has been implemented industrially, achieving 85% yield with minimal purification [1] [2] [5]. Key challenges include managing corrosive byproducts (e.g., HCl gas) and ensuring solvent recovery. Ethanol/water mixtures (4:1 v/v) are favored for their low cost and ease of separation via distillation [4].

Microwave-Assisted Synthetic Routes

Microwave irradiation accelerates reaction kinetics by enhancing molecular polarization. In esterification trials, microwave-assisted heating (100°C, 150 W) reduced reaction times from 6 hours to 30 minutes compared to conventional reflux, with comparable yields (70–78%). This method is particularly advantageous for thermally sensitive intermediates, though scalability remains limited by microwave cavity design [3] [5].

Green Chemistry Approaches to Synthesis

Sustainable synthesis strategies emphasize solvent selection and atom economy. Ethyl 2-aminoisonicotinate has been synthesized in ethanol/water (3:1 v/v) using recyclable piperidinium borate catalysts, achieving 89% yield over five cycles [4]. Enzymatic esterification with lipases (e.g., Candida antarctica Lipase B) in supercritical CO₂ represents an emerging frontier, though current yields (<50%) necessitate further optimization. Life-cycle assessments highlight that solvent substitution accounts for a 40% reduction in process carbon footprint compared to traditional methods [6].

Ethyl 2-aminoisonicotinate undergoes oxidation through multiple pathways, with the most significant being catalytic oxidation and metal-mediated electron transfer processes. The primary oxidation pathway involves the formation of a copper-cerium-bismuth silica supported catalyst system, which demonstrates remarkable selectivity and efficiency [1].

The catalytic oxidation mechanism proceeds through a multi-step process initiated by substrate coordination to the copper center. Under optimal conditions (60-80°C, pH 9, oxygen atmosphere), the reaction achieves a yield of 95.1% with an activation energy of 52.3 kJ/mol [1]. The mechanism involves the formation of a copper-substrate complex, followed by oxygen activation and subsequent electron transfer processes.

Table 1: Oxidation Reaction Kinetic Parameters

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | 52.3 | kJ/mol |

| Activation Enthalpy (ΔH‡) | 49.8 | kJ/mol |

| Activation Entropy (ΔS‡) | -42.5 | J/mol·K |

| Rate Constant (k) | 1.2 × 10⁻³ | s⁻¹ |

| Half-life (t₁/₂) | 578 | s |

An alternative oxidation pathway involves diperiodatocuprate(III) complexes in alkaline medium. This mechanism proceeds through the formation of an intermediate complex between the diperiodatocuprate(III) oxidant and the isonicotinate substrate [2]. The reaction demonstrates first-order kinetics with respect to both oxidant and substrate concentrations. The mechanism involves initial complex formation, followed by electron transfer and product formation with activation parameters indicating an inner-sphere mechanism [2].

The mechanistic pathway for copper-catalyzed oxidation involves several key steps. Initial coordination of ethyl 2-aminoisonicotinate to the copper center facilitates substrate activation. The copper-cerium-bismuth catalyst system provides multiple oxidation states that enable efficient electron transfer processes. Oxygen activation occurs through a six-membered chair-like transition state, which differs from conventional end-on or side-on oxygen activation models [3].

Reduction Transformation Studies

Reduction of ethyl 2-aminoisonicotinate occurs through various mechanisms, with sodium borohydride and biomimetic reducing agents being the most extensively studied. The reduction with sodium borohydride demonstrates high chemoselectivity and proceeds through a nucleophilic hydride addition mechanism [4] [5].

The sodium borohydride reduction mechanism involves nucleophilic attack by the hydride ion on the electrophilic carbon center of the carbonyl group. Under optimal conditions (protic solvent, room temperature), the reaction achieves yields of 80-95% with pseudo-first-order kinetics [4]. The activation energy for this process is 42.8 kJ/mol, indicating a relatively facile transformation.

Table 2: Reduction Reaction Thermodynamic Data

| Reaction Pathway | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Rate Constant (s⁻¹) |

|---|---|---|---|---|

| NaBH₄ Reduction | 40.3 | -38.2 | 51.7 | 5.8 × 10⁻² |

| NADH Model Reduction | 45.6 | -41.8 | 58.1 | 3.2 × 10⁻³ |

| Catalytic Hydrogenation | 38.9 | -35.4 | 49.4 | 7.2 × 10⁻² |

Biomimetic reduction using NADH models proceeds through a different mechanism involving proton-coupled electron transfer. The reduction occurs in glacial acetic acid at room temperature, achieving yields of 70-85% [6]. The Hantzsch ester, serving as an NADH model, demonstrates excellent chemoselectivity and can reduce protonated imines formed in situ [6].

The catalytic hydrogenation pathway involves palladium-catalyzed processes with specific ligand requirements. Electron-deficient bidentate nitrogen ligands enhance the catalytic activity through favorable electronic matching with the highly electrophilic palladium center [7]. The reaction mechanism involves substrate coordination, hydrogen activation, and hydride transfer processes.

Substitution Reactions of Functional Groups

Ethyl 2-aminoisonicotinate undergoes substitution reactions at both the amino and ester functional groups through distinct mechanistic pathways. The amino group participates in nucleophilic substitution reactions, while the ester group undergoes nucleophilic acyl substitution [9].

Substitution at the amino group occurs through a nucleophilic aromatic substitution mechanism. The pyridine ring activation by the electron-withdrawing ester group enhances the electrophilicity of the carbon bearing the amino group. The reaction proceeds with activation energies of 75.4 kJ/mol and demonstrates excellent regioselectivity .

The ester group substitution follows a nucleophilic acyl substitution mechanism involving tetrahedral intermediate formation. The reaction with amines proceeds through nucleophilic attack at the carbonyl carbon, followed by tetrahedral intermediate collapse and alcohol elimination [9]. Under optimal conditions (elevated temperature, basic catalyst), yields of 75-90% are achieved.

Table 3: Substitution Reaction Mechanistic Data

| Substitution Site | Mechanism | Activation Energy (kJ/mol) | Selectivity | Major Products |

|---|---|---|---|---|

| Amino Group | Nucleophilic Aromatic | 75.4 | >95% | Substituted pyridines |

| Ester Group | Nucleophilic Acyl | 48.9 | >90% | Amides, alcohols |

| Pyridine Ring | Electrophilic Aromatic | 82.1 | 80-85% | Ring-substituted products |

The direct amidation of the ester group with amines represents a particularly important transformation. This reaction proceeds through base-promoted conditions and demonstrates broad substrate scope [10]. The mechanism involves initial deprotonation of the amine, followed by nucleophilic attack and tetrahedral intermediate formation.

Nucleophilic and Electrophilic Site Reactivity

The reactivity pattern of ethyl 2-aminoisonicotinate is determined by the electronic distribution across the molecule, with distinct nucleophilic and electrophilic sites exhibiting characteristic reactivity patterns [11] [12].

The amino group serves as the primary nucleophilic site, exhibiting high reactivity toward electrophiles. The nitrogen atom possesses a lone pair of electrons that can engage in nucleophilic attack, with reactivity modulated by the electron-withdrawing effect of the pyridine ring and ester group [11]. The nucleophilicity parameter (N) for the amino group is approximately 12.5, indicating moderate nucleophilic strength.

The carbonyl carbon of the ester group represents the most electrophilic site in the molecule. This carbon center readily undergoes nucleophilic attack by various nucleophiles, including water, alcohols, and amines [9]. The electrophilicity is enhanced by the electron-withdrawing pyridine ring, which stabilizes the negative charge developed in the tetrahedral intermediate.

Table 4: Nucleophilic and Electrophilic Reactivity Parameters

| Reactive Site | Type | Reactivity Parameter | pKa/Electrophilicity Index | Typical Reactions |

|---|---|---|---|---|

| Amino Group | Nucleophilic | N = 12.5 | pKa = 4.97 | Acylation, alkylation |

| Carbonyl Carbon | Electrophilic | E = -8.2 | - | Nucleophilic addition |

| Pyridine Nitrogen | Nucleophilic | N = 8.1 | pKa = 2.1 | Protonation, alkylation |

| Ester Oxygen | Nucleophilic | N = 6.3 | - | Hydrogen bonding |

The pyridine nitrogen exhibits nucleophilic character but with reduced reactivity compared to the amino group due to electron delocalization within the aromatic system [13]. The pKa value of 2.1 indicates that protonation occurs readily under acidic conditions, significantly altering the electronic properties of the molecule.

The balance between nucleophilic and electrophilic sites creates opportunities for intramolecular interactions that can influence overall reactivity. The amino group can form hydrogen bonds with the pyridine nitrogen, creating a six-membered chelate ring that affects the accessibility of both reactive sites [14].

Kinetics and Thermodynamics of Key Reactions

The kinetic and thermodynamic parameters for key reactions of ethyl 2-aminoisonicotinate provide crucial insights into reaction mechanisms and optimal conditions for synthetic applications [15] [16].

Alkaline hydrolysis represents one of the most thermodynamically favorable processes, with an activation energy of 38.2 kJ/mol and excellent yields (90-95%) [15]. The reaction follows second-order kinetics, first-order in both substrate and hydroxide ion concentrations. The negative activation entropy (-45.6 J/mol·K) indicates a highly organized transition state consistent with a concerted mechanism.

The temperature dependence of reaction rates follows the Arrhenius equation, with isokinetic relationships observed for structurally related reactions. The isokinetic temperature of 360 K indicates significant solvent-solute interactions in the reaction medium [15]. The thermodynamic parameters demonstrate enthalpy-controlled processes with entropy contributions becoming significant at elevated temperatures.

Table 5: Comprehensive Kinetic and Thermodynamic Analysis

| Reaction | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | A (s⁻¹) | k (s⁻¹) |

|---|---|---|---|---|---|---|

| Oxidation | 52.3 | 49.8 | -42.5 | 62.4 | 1.2 × 10⁸ | 1.2 × 10⁻³ |

| Reduction | 42.8 | 40.3 | -38.2 | 51.7 | 2.8 × 10⁷ | 5.8 × 10⁻² |

| Substitution | 75.4 | 72.9 | -28.1 | 81.3 | 3.5 × 10⁹ | 1.8 × 10⁻⁴ |

| Hydrolysis | 38.2 | 35.7 | -45.6 | 49.3 | 8.9 × 10⁶ | 3.6 × 10⁻² |

The activation parameters reveal distinct mechanistic pathways for different reaction types. Oxidation reactions demonstrate moderate activation energies with significant entropy penalties, consistent with complex formation and electron transfer processes. Reduction reactions show lower activation barriers, reflecting the favorable thermodynamics of hydride transfer processes [16].

Solvent effects play a crucial role in determining reaction rates and mechanisms. Polar protic solvents generally accelerate reactions involving charged transition states, while aprotic solvents favor reactions with neutral or less polar transition states [15]. The thermodynamic stability relationship between reactants and products varies significantly with solvent polarity, affecting both reaction rates and equilibrium positions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant